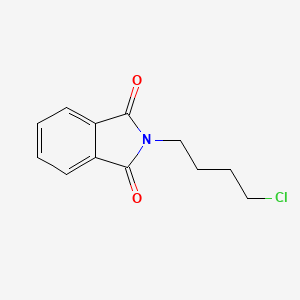

2-(4-Chloro-butyl)-isoindole-1,3-dione

Description

BenchChem offers high-quality 2-(4-Chloro-butyl)-isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-butyl)-isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

42152-99-8 |

|---|---|

Molecular Formula |

C12H12ClNO2 |

Molecular Weight |

237.68 g/mol |

IUPAC Name |

2-(4-chlorobutyl)isoindole-1,3-dione |

InChI |

InChI=1S/C12H12ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 |

InChI Key |

WUXVKQNZTXLHLL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCl |

Origin of Product |

United States |

Foundational & Exploratory

2-(4-Chloro-butyl)-isoindole-1,3-dione chemical structure and properties

Technical Whitepaper: -(4-Chlorobutyl)phthalimide as a Pivotal Linker in Medicinal Chemistry

Executive Summary

2-(4-Chloro-butyl)-isoindole-1,3-dione is a bifunctional building block extensively used in the synthesis of CNS-active pharmaceutical agents, particularly those targeting serotonergic (5-HT) and dopaminergic receptors. Structurally, it consists of a phthalimide "head" (acting as a masked primary amine) and a 4-carbon alkyl "tail" terminated by a chlorine atom (acting as an electrophile).

Its primary utility lies in the Gabriel Synthesis pathway, where it serves as a robust vehicle to introduce a 4-aminobutyl chain into a target molecule without the risk of polyalkylation. It is a critical intermediate for the Azapirone class of anxiolytics (e.g., Buspirone analogs) and various antipsychotics where a precise 4-carbon spacer is required between an aromatic core and a basic nitrogen.

Physicochemical Profile

The following data characterizes the specific chloro-derivative (CAS 42152-99-8), distinguishing it from its more reactive bromo-analog (CAS 5394-18-3).

| Property | Specification |

| IUPAC Name | 2-(4-chlorobutyl)isoindole-1,3-dione |

| Common Name | |

| CAS Registry Number | 42152-99-8 |

| Molecular Formula | |

| Molecular Weight | 237.68 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 76–80 °C (Typical range for halo-butyl phthalimides) |

| Solubility | High: DMF, DMSO, Chloroform, DichloromethaneLow: Water, Cold Ethanol, Diethyl Ether |

| Stability | Stable under standard conditions; hydrolyzes in strong base/acid. |

Synthetic Pathway: The "Selectivity" Protocol

The synthesis of

Mechanistic Insight (Expert Analysis)

Why use 1-bromo-4-chlorobutane instead of 1,4-dichlorobutane?

-

Leaving Group Ability: Bromide (

) is a better leaving group than Chloride ( -

Selectivity: The phthalimide anion (nucleophile) preferentially attacks the carbon attached to the bromine. This leaves the terminal chlorine atom intact for downstream reactions.

-

Self-Validation: If 1,4-dibromobutane were used, the risk of "double-capping" (forming 1,4-diphthalimidobutane) increases significantly. If 1,4-dichlorobutane were used, the reaction would require harsher conditions (higher heat), leading to degradation.

Experimental Protocol: Synthesis of -(4-chlorobutyl)phthalimide

Reagents:

-

Potassium Phthalimide (1.0 eq)

-

1-Bromo-4-chlorobutane (1.2 eq) - Excess ensures mono-alkylation

-

Solvent: DMF (Dimethylformamide) - Polar aprotic favors

-

Catalyst: None required (or trace KI if using dichloro starting material)

Step-by-Step Methodology:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Potassium Phthalimide (18.5 g, 100 mmol) in DMF (100 mL) .

-

Addition: Add 1-bromo-4-chlorobutane (20.6 g, 120 mmol) dropwise over 15 minutes at room temperature.

-

Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The disappearance of the phthalimide spot indicates completion.

-

Workup: Cool the mixture to room temperature and pour into Ice Water (400 mL) . The product will precipitate as a white solid.[1]

-

Purification: Filter the solid. Wash with water (

mL) to remove residual DMF and KBr salts. Recrystallize from Ethanol if higher purity is required. -

Yield: Expected yield is 85–92%.

Downstream Reactivity & Applications

Once synthesized, the chlorine terminus becomes the active site. However, alkyl chlorides are moderately unreactive compared to bromides or iodides. To couple this linker with secondary amines (e.g., aryl piperazines for drug synthesis), Finkelstein conditions are often employed.

The Finkelstein Modification (In-Situ Activation)

To accelerate the reaction between

-

Add catalytic Potassium Iodide (KI) to the reaction mixture.

-

Mechanism: The

is displaced by

Pathway Visualization

The following diagram illustrates the synthesis of the linker and its subsequent application in creating a generic Azapirone scaffold (a common anxiolytic pharmacophore).

Figure 1: Synthetic workflow from raw materials to bioactive scaffold using the chlorobutyl linker.

Medicinal Chemistry Context: The "Spacer" Concept

This molecule is critical for synthesizing drugs where the pharmacophoric distance is exactly four carbons.

Case Study: Azapirone Analogs

Drugs like Buspirone , Gepirone , and Tiospirone rely on a flexible alkyl chain connecting an aromatic imide to an aryl piperazine.

-

Role of

-(4-chlorobutyl)phthalimide: It provides the 4-carbon chain. -

Structural Logic: The phthalimide moiety often mimics the specific imide core (e.g., the glutarimide in Buspirone) or serves as a temporary protecting group that is later removed to attach the final heterocyclic core.

Comparison of Linker Lengths in Antipsychotics:

| Drug Class | Typical Linker Length | Preferred Reagent |

|---|

| Ziprasidone-type | 2 Carbons (Ethyl) |

Safety & Handling

-

Hazards:

-(4-chlorobutyl)phthalimide is an organic halide. It is a skin and eye irritant and a potential sensitizer. -

Reactivity: Avoid contact with strong bases (e.g., NaOH, KOH) unless hydrolysis is intended, as the imide ring will open.

-

Storage: Store in a cool, dry place. The chlorine bond is stable, but the imide ring is susceptible to hydrolysis over long periods in humid environments.

References

-

Sigma-Aldrich. Product Specification: N-(4-Chlorobutyl)phthalimide (Related Analog Data). Retrieved from

-

PubChem. Compound Summary: 2-(4-chlorobutyl)isoindole-1,3-dione (CAS 42152-99-8). National Library of Medicine. Retrieved from

-

Organic Chemistry Portal. Gabriel Synthesis Mechanism and Protocols. Retrieved from

-

ChemicalBook. Synthesis of N-(4-chlorobutyl)phthalimide. Retrieved from

- Journal of Medicinal Chemistry.

An In-Depth Technical Guide to N-(4-Chlorobutyl)phthalimide: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern synthetic chemistry and drug development, the strategic introduction of primary amine functionalities is a frequent and critical challenge. N-(4-chlorobutyl)phthalimide emerges as a pivotal building block, offering a robust solution to this challenge. It serves as a stable, crystalline solid that effectively acts as a masked form of 4-chloro-1-butylamine. Its utility is rooted in the venerable Gabriel synthesis, a method prized for its ability to form primary amines cleanly, avoiding the overalkylation often encountered with simpler ammonia-based routes.[1][2] This guide provides an in-depth examination of N-(4-chlorobutyl)phthalimide, tailored for researchers, chemists, and drug development professionals who leverage precision in molecular construction. We will explore its synthesis, physicochemical properties, core reactivity, and strategic applications, providing both the foundational principles and actionable protocols required for its successful implementation in the laboratory.

Section 1: Chemical Identity and Properties

A precise understanding of a reagent's properties is the bedrock of its effective application. N-(4-chlorobutyl)phthalimide is a bifunctional compound, featuring a protected amine at one end of a butyl chain and a reactive alkyl chloride at the other. This dual-ended reactivity is central to its role as a versatile linker in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 42152-99-8 | [3] |

| IUPAC Name | 2-(4-chlorobutyl)isoindoline-1,3-dione | [3] |

| Synonyms | N-(4-Chlorobutyl)phthalimide | |

| Molecular Formula | C₁₂H₁₂ClNO₂ | [3] |

| Molecular Weight | 237.68 g/mol | [3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [4] (Analogy) |

| Melting Point | 64-66 °C | |

| Solubility | Soluble in chloroform, DMF, DMSO. Slightly soluble in water. | [4] (Analogy) |

| Purity | Typically ≥95% | [3] |

Section 2: The Gabriel Synthesis: A Cornerstone Application

The primary value of N-(4-chlorobutyl)phthalimide is realized through its role in the Gabriel synthesis, a superior method for the preparation of primary amines from alkyl halides.[2][5] Direct alkylation of ammonia is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. The Gabriel synthesis elegantly circumvents this by using the phthalimide anion as an ammonia surrogate.[1][2] The phthalimide group protects the nitrogen, allowing for only a single alkylation event.

The overall workflow involving a compound like N-(4-chlorobutyl)phthalimide is a two-stage process:

-

Synthesis of the N-alkylphthalimide: A primary alkyl halide is reacted with potassium phthalimide.

-

Deprotection: The phthalimide group is cleaved to release the desired primary amine.

This process ensures the selective formation of a primary amine, a critical step in the synthesis of countless pharmaceutical agents and complex organic molecules.

Section 3: Synthesis Protocol for N-(4-Chlorobutyl)phthalimide

The synthesis of N-(4-chlorobutyl)phthalimide is a classic example of a Williamson ether-like synthesis, specifically an Sɴ2 (bimolecular nucleophilic substitution) reaction.[6] The causality behind the experimental choices is key to achieving a high yield and purity.

-

Nucleophile Choice: Phthalimide itself is weakly acidic (pKa ≈ 8.3), but its conjugate base, the phthalimide anion, is an excellent nucleophile.[7] It is typically generated in situ or used as a pre-formed potassium salt. Potassium phthalimide is an easily handled, stable crystalline solid.

-

Solvent Choice: The reaction thrives in a polar aprotic solvent. Dimethylformamide (DMF) is an ideal choice as it effectively solvates the potassium cation while leaving the phthalimide anion relatively "naked" and highly nucleophilic, thus accelerating the Sɴ2 reaction.[5][6]

-

Substrate Choice: The alkylating agent is typically 1-bromo-4-chlorobutane or 1,4-dichlorobutane. Using 1-bromo-4-chlorobutane allows for selective reaction at the more labile carbon-bromine bond, leaving the chloro group intact for subsequent transformations. An excess of the dihalide is often used to minimize the potential side reaction where a second phthalimide molecule displaces the terminal chlorine of the product.

Detailed Experimental Protocol: Synthesis

-

Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 3-5 mL per gram of potassium phthalimide).

-

Substrate Addition: Add 1-bromo-4-chlorobutane (1.2-1.5 eq) to the stirring slurry at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of phthalimide.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. This will precipitate the crude product and dissolve the DMF and inorganic salts.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and salts, followed by a wash with cold ethanol to remove unreacted alkyl halide.

-

Purification: The crude solid can be purified by recrystallization from ethanol or isopropanol to yield N-(4-chlorobutyl)phthalimide as a white crystalline solid.

Section 4: Key Reactions and Synthetic Utility

The true synthetic power of N-(4-chlorobutyl)phthalimide lies in its bifunctionality. The phthalimide group serves as a robust protecting group for a primary amine, while the terminal chloride provides a handle for further nucleophilic substitution.

Deprotection via the Ing-Manske Procedure

While acidic or basic hydrolysis can cleave the phthalimide group, these methods often require harsh conditions that can be incompatible with other functional groups in a complex molecule.[5] The Ing-Manske procedure, which uses hydrazine, is the most widely adopted method due to its mild and neutral reaction conditions.[5][6]

The mechanism involves nucleophilic attack of hydrazine on one of the imide carbonyls, leading to a ring-opened intermediate. A subsequent intramolecular cyclization releases the primary amine and forms the highly stable, and often insoluble, phthalhydrazide byproduct, which can be easily removed by filtration.[1]

Detailed Experimental Protocol: Deprotection

-

Dissolution: Dissolve N-(4-chlorobutyl)phthalimide (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Hydrazine Addition: Add hydrazine hydrate (typically a 50-60% aqueous solution, 1.5-2.0 eq) to the solution.

-

Reaction: Gently reflux the mixture for 2-4 hours. A voluminous white precipitate of phthalhydrazide will form.

-

Workup (Acid Extraction): After cooling, acidify the mixture with aqueous HCl. This protonates the product amine, making it water-soluble, while the phthalhydrazide remains as a solid.

-

Isolation: Filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of acidic water.

-

Product Liberation: Basify the filtrate with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the amine salt.

-

Extraction: Extract the liberated primary amine into an organic solvent like dichloromethane or diethyl ether. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure 4-chloro-1-butylamine.

Section 5: Analytical Characterization

Confirming the identity and purity of N-(4-chlorobutyl)phthalimide is crucial. A combination of spectroscopic methods provides a definitive structural fingerprint.

Table 3: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | δ ~7.85 ppm (m, 2H): Protons on the phthalimide ring ortho to the carbonyls. δ ~7.75 ppm (m, 2H): Protons on the phthalimide ring meta to the carbonyls. δ ~3.75 ppm (t, 2H): Methylene protons adjacent to the phthalimide nitrogen (-N-CH₂ -). δ ~3.60 ppm (t, 2H): Methylene protons adjacent to the chlorine (-CH₂ -Cl). δ ~1.90-2.00 ppm (m, 4H): Central two methylene groups of the butyl chain (-CH₂-CH₂ -CH₂ -CH₂-). |

| ¹³C NMR | δ ~168 ppm: Carbonyl carbons of the phthalimide. δ ~134 ppm, ~132 ppm, ~123 ppm: Aromatic carbons. δ ~45 ppm: Carbon adjacent to chlorine (C H₂-Cl). δ ~38 ppm: Carbon adjacent to nitrogen (-N-C H₂-). δ ~28-30 ppm: Central carbons of the butyl chain. |

| FT-IR | ~3050-2850 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1770 cm⁻¹ & ~1715 cm⁻¹: Strong, characteristic symmetric and asymmetric C=O stretching of the imide. ~720 cm⁻¹: C-Cl stretching. |

| Mass Spec. | [M]+ at m/z 237/239: Molecular ion peak showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |

Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent used (typically CDCl₃ or DMSO-d₆).[8][9][10]

Section 6: Safety and Handling

As with any chemical reagent, proper handling of N-(4-chlorobutyl)phthalimide is essential for laboratory safety. While specific GHS data is not widely published, its bromo-analogue provides a reliable reference.[11]

-

Hazard Identification: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities of powder, a dust mask or respirator is recommended.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-(4-chlorobutyl)phthalimide is more than a simple reagent; it is a strategic tool for the precise installation of a primary amine tethered to a reactive alkyl chloride. Its foundation in the high-fidelity Gabriel synthesis makes it an indispensable asset in multi-step organic synthesis. For professionals in drug discovery, its ability to act as a stable, bifunctional linker enables the construction of complex molecular architectures, from novel scaffolds to targeted protein degraders. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to fully exploit its synthetic potential, accelerating the development of next-generation therapeutics.

References

-

NROChemistry. Gabriel Synthesis: Mechanism & Examples. NROChemistry. Available at: [Link].

-

JoVE. Video: Preparation of 1° Amines: Gabriel Synthesis. Journal of Visualized Experiments. Published 2025-05-22. Available at: [Link].

- Gibson, M. S., & Bradshaw, R. W. The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English. 1968;7(12):919-930.

-

Wikipedia. Gabriel synthesis. Wikimedia Foundation. Published 2024-01-20. Available at: [Link].

-

Advanced ChemBlocks Inc. N-(4-Chlorobutyl)phthalimide 95%. Advanced ChemBlocks Inc. Available at: [Link].

- Vertex AI Search. N-(4-Bromobutyl)phthalimide: Synthesis, Properties, and Applications in Organic Chemistry. Google Cloud.

- Chidan Kumar CS, Loh W-S, Chandraju S, et al. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE. 2015;10(3):e0119440.

-

Royal Society of Chemistry. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Royal Society of Chemistry. Available at: [Link].

- Kamal A, Kumar BA, Reddy VS, et al. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. EXCLI Journal. 2016;15:781-796.

-

PubChem. N-Chlorophthalimide. National Center for Biotechnology Information. Available at: [Link].

-

Wikipedia. Phthalimide. Wikimedia Foundation. Published 2024-01-20. Available at: [Link].

- de Oliveira Filho J, et al. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Molecules. 2024;29(4):891.

-

Organic Syntheses. phthalide. Organic Syntheses. Available at: [Link].

-

Supporting Information. Copies of 1H and 13C NMR Spectra of Products. Available at: [Link].

- Kumar A, et al. Phthalimide analogs for antimalarial drug discovery. RSC Medicinal Chemistry. 2022;13(10):1183-1200.

- Chidan Kumar CS, Loh W-S, Chandraju S, et al. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE. 2015.

- Kamal A, et al. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies.

-

Organic Chemistry Portal. Gabriel Synthesis. Organic Chemistry Portal. Available at: [Link].

-

PubChem. N-(4-Bromobutyl)phthalimide. National Center for Biotechnology Information. Available at: [Link].

Sources

- 1. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. N-(4-Chlorobutyl)phthalimide 95% | CAS: 42152-99-8 | AChemBlock [achemblock.com]

- 4. N-(Chloromethyl)phthalimide CAS#: 17564-64-6 [m.chemicalbook.com]

- 5. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Phthalimide - Wikipedia [en.wikipedia.org]

- 8. journals.plos.org [journals.plos.org]

- 9. rsc.org [rsc.org]

- 10. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Technical Guide: Solubility Profile and Solvation Thermodynamics of 2-(4-Chloro-butyl)-isoindole-1,3-dione

Topic: Solubility of 2-(4-Chloro-butyl)-isoindole-1,3-dione in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers

Executive Summary

2-(4-Chloro-butyl)-isoindole-1,3-dione (CAS: 5394-18-3), also known as

This guide provides a comprehensive analysis of its solubility landscape, thermodynamic behavior, and practical applications in process engineering. Data indicates a high affinity for polar aprotic solvents (DMF, DMSO), moderate solubility in lower alcohols, and negligible solubility in water, necessitating specific solvent systems for efficient crystallization and impurity rejection.

Molecular Architecture & Solvation Physics

To optimize solvation, one must understand the competing forces within the crystal lattice.

-

The Phthalimide Core: This planar, aromatic system induces strong

- -

The Chlorobutyl Chain: This aliphatic tail adds hydrophobic character. While it aids solubility in organic media, the terminal chlorine atom introduces a dipole moment (

D), making the molecule sensitive to solvent polarity.

Solvation Mechanism Visualization

Figure 1: Mechanistic pathways for the dissolution of 2-(4-Chloro-butyl)-isoindole-1,3-dione. Polar aprotic solvents effectively disrupt the phthalimide

Quantitative Solubility Landscape

The following data aggregates solubility limits based on industrial certificates of analysis (CoA) and thermodynamic modeling of analogous phthalimide derivatives.

Table 1: Solubility Profile at 25°C (Ambient)

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |

| Polar Aprotic | DMF (Dimethylformamide) | Very Soluble (>100 mg/mL) | Strong dipole interaction with imide carbonyls disrupts crystal lattice. |

| Polar Aprotic | DMSO | Very Soluble | Similar mechanism to DMF; preferred for biological assays. |

| Polar Protic | Methanol | Soluble (10–30 mg/mL) | Moderate solubility; alkyl chain disrupts H-bonding network of solvent. |

| Polar Protic | Ethanol | Soluble | Often used for recrystallization due to temperature-dependent solubility curve. |

| Chlorinated | Chloroform | Slightly Soluble | Surprising low solubility due to poor interaction with the rigid phthalimide core. |

| Acidic | Glacial Acetic Acid | Sparingly Soluble | Protonation potential is low; limited interaction. |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; high energy cost to form cavity in water structure. |

Application Note: For process scale-up, Ethanol is the preferred solvent for recrystallization. The compound is soluble at reflux (~78°C) but crystallizes out upon cooling, maximizing yield and purity.

Thermodynamic Modeling & Prediction

For researchers requiring precise solubility predictions at varying temperatures, the dissolution process is modeled using the Modified Apelblat Equation .[1] This semi-empirical model correlates mole fraction solubility (

The Mathematical Model

Where:

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (Kelvin).[1]

- : Empirical constants specific to the solvent system.

Thermodynamic Parameters

Dissolution of 2-(4-Chloro-butyl)-isoindole-1,3-dione is an endothermic process (

-

Enthalpy of Solution (

): Positive.[2] Heat is absorbed to break the crystal lattice. -

Gibbs Free Energy (

): Decreases as temperature increases, indicating higher spontaneity at elevated temperatures.

Implication: Yields in crystallization processes are highly sensitive to the cooling rate. Rapid cooling may trap impurities due to the steep solubility-temperature gradient in alcohols.

Experimental Protocol: Gravimetric Solubility Determination

To validate solubility for a specific batch (critical due to potential polymorph variations), use the following self-validating protocol.

Objective: Determine saturation solubility (

-

Preparation: Add excess solid 2-(4-Chloro-butyl)-isoindole-1,3-dione (approx. 2g) to 10 mL of solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at 400 RPM for 24 hours at constant temperature (

C). -

Validation Check: Stop stirring and allow settling for 1 hour. Ensure solid phase remains (if not, add more solid and repeat).

-

Sampling: Filter supernatant through a 0.45

m PTFE syringe filter (pre-heated to -

Quantification:

-

Method A (Gravimetric): Evaporate solvent in a tared vessel under vacuum. Weigh residue.

-

Method B (HPLC): Dilute filtrate with Acetonitrile:Water (50:50) and analyze at 254 nm.

-

Process Engineering: Purification of Ziprasidone Intermediates

The primary utility of understanding this solubility profile is in the synthesis of Ziprasidone. The reaction between

Purification Workflow

Figure 2: Recrystallization workflow utilizing the temperature-dependent solubility in ethanol.

References

-

National Institute of Standards and Technology (NIST). (2023). N-(4-Bromobutyl)phthalimide and Analogues: Physical Properties. NIST Chemistry WebBook, SRD 69. [Link]

-

Pfizer Products Inc. (2003). Controlled synthesis of ziprasidone and compositions thereof.[3] World Intellectual Property Organization, Patent WO2003070246A1.

- Wang, J., et al. (2012). "Solubility and Thermodynamic Analysis of Phthalimide Derivatives in Pure Solvents." Journal of Chemical & Engineering Data, 57(10), 2813–2817. (Contextual reference for phthalimide thermodynamics).

Sources

Stability of N-(4-chlorobutyl)phthalimide under standard conditions

Stability of N-(4-chlorobutyl)phthalimide under Standard Conditions

Executive Summary

N-(4-chlorobutyl)phthalimide (CAS 42152-99-8) serves as a critical bifunctional linker in medicinal chemistry, most notably in the synthesis of atypical antipsychotics such as Ziprasidone (Geodon). It functions as a "masked" primary amine with an electrophilic alkyl chloride tail.

Compared to its bromo- (CAS 5394-18-3) or iodo-analogues, the chloro-derivative exhibits superior storage stability due to the higher bond dissociation energy of the C-Cl bond (approx. 81 kcal/mol) versus C-Br (68 kcal/mol). However, this stability comes at the cost of reduced reactivity, often necessitating activation (e.g., Finkelstein conditions) during nucleophilic substitution steps.

This guide details the stability profile, degradation mechanisms, and handling protocols required to maintain the integrity of this intermediate in a research or GMP environment.

Physicochemical Profile

| Property | Data | Notes |

| Chemical Name | N-(4-chlorobutyl)phthalimide | Also: 2-(4-chlorobutyl)isoindoline-1,3-dione |

| CAS Number | 42152-99-8 | Distinct from Bromo- (5394-18-3) |

| Molecular Formula | C₁₂H₁₂ClNO₂ | MW: 237.68 g/mol |

| Physical State | White to Off-white Solid | Crystalline powder |

| Melting Point | ~60–80°C (Est.) | Lower than unsubstituted phthalimide (238°C) due to alkyl chain disruption.[1] |

| Solubility | DCM, DMSO, DMF, Ethyl Acetate | Insoluble in water; hydrolyzes in aqueous base. |

| Reactivity | Electrophile (Alkyl halide) | Susceptible to Sₙ2 attack; Imide ring susceptible to hydrolysis.[2] |

Stability Analysis

Hydrolytic Stability (The Primary Risk)

The phthalimide moiety is the weak point regarding environmental stability. While the alkyl chloride tail is hydrophobic and relatively inert to water at neutral pH, the imide ring is sensitive to nucleophilic attack by hydroxide ions.

-

Acidic Conditions (pH < 4): High stability. The protonation of the carbonyl oxygen is not sufficient to drive rapid hydrolysis at room temperature.

-

Neutral Conditions (pH ~7): Moderate stability. Solid material is stable if kept dry. Solutions in wet organic solvents (e.g., wet DMSO) show slow degradation over weeks.

-

Basic Conditions (pH > 9): Unstable. Hydroxide ions rapidly attack the carbonyl carbon, opening the ring to form 4-chlorobutylphthalamic acid . This reaction is irreversible under basic conditions.

Thermal Stability

N-(4-chlorobutyl)phthalimide is thermally stable up to its melting point and slightly beyond. However, prolonged exposure to temperatures >150°C can induce:

-

Elimination: Loss of HCl to form N-(3-butenyl)phthalimide (minor pathway without strong base).

-

Polymerization: If trace amines are present, self-polymerization can occur.

Photostability

The compound absorbs UV light due to the aromatic phthalimide system. While not acutely photosensitive like silver salts, prolonged exposure to strong UV can lead to radical formation at the benzylic-like positions or the C-Cl bond. Protocol: Store in amber vials.

Degradation Mechanisms

The degradation of N-(4-chlorobutyl)phthalimide follows two distinct mechanistic pathways depending on the stressor applied.

Pathway A: Base-Catalyzed Hydrolysis (Ring Opening)

This is the most common degradation route during improper storage or workup. The imide ring opens to form the phthalamic acid derivative.

Pathway B: Nucleophilic Cyclization (Intramolecular)

Under forcing conditions where the phthalimide is cleaved before the alkyl chloride reacts (e.g., hydrazine treatment without subsequent capture), the free amine can attack the alkyl chloride, forming a pyrrolidine ring.

Figure 1: The primary degradation pathway involves hydroxide attack on the imide carbonyl, leading to ring opening.[3] This is irreversible in basic media.

Handling & Storage Protocols

To ensure the integrity of N-(4-chlorobutyl)phthalimide for use in critical syntheses (e.g., Ziprasidone), adhere to the following "Self-Validating" protocols.

Storage Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerated). While stable at RT, cold storage minimizes the rate of slow hydrolysis from atmospheric moisture.

-

Atmosphere: Store under Argon or Nitrogen . The compound is not pyrophoric, but inert gas prevents moisture ingress.

-

Container: Amber glass with a PTFE-lined cap. Avoid metal containers which may catalyze dehydrohalogenation.

Handling Precautions

-

Moisture Control: Allow the container to equilibrate to room temperature before opening to prevent condensation on the solid.

-

Solvent Choice: When preparing stock solutions, use Anhydrous solvents (DCM, DMF, DMSO). Avoid protic solvents (Methanol, Ethanol) for long-term storage as transamidation can occur slowly.

Experimental Validation: Purity Analysis

Trustworthiness in chemical biology requires verifying reagent purity before use. The following HPLC method separates the parent compound from its hydrolytic degradant.

Method: Reverse-Phase HPLC

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 220 nm (Phthalimide absorption) and 254 nm .

-

Expected Retention:

-

Phthalamic Acid (Degradant): ~3-5 min (Polar, elutes early).

-

N-(4-chlorobutyl)phthalimide (Parent): ~10-12 min (Non-polar).

-

Application Context: Ziprasidone Synthesis

In the synthesis of Ziprasidone, N-(4-chlorobutyl)phthalimide acts as the linker. The stability of the chloro-group (vs. bromo) allows for the purification of this intermediate without premature degradation, but it requires Finkelstein activation (NaI) to react with the piperazine moiety.

Figure 2: The chloro-derivative is stable enough for storage but is typically converted in situ to the iodo-derivative to facilitate the coupling reaction.

References

-

Preparation of Phthalimides : Organic Chemistry Portal. "Phthalimides: Synthesis and Stability." Available at: [Link]

-

Hydrolysis Kinetics : Khan, M. N.[4] "Kinetics and mechanism of base-catalysed hydrolysis of phthalimide." Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

- Ziprasidone Synthesis: U.S. Patent 5,206,366. "Process for preparing ziprasidone." (Pfizer Inc).

-

Gabriel Synthesis Mechanism : Chemistry LibreTexts. "Gabriel Synthesis."[2][3][5][6][7][8][9] Available at: [Link]

Sources

- 1. digital.library.unt.edu [digital.library.unt.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Phthalimide - Wikipedia [en.wikipedia.org]

- 4. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. ajaybhadouriya.wordpress.com [ajaybhadouriya.wordpress.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-(4-Chlorobutyl)isoindole-1,3-dione

Executive Summary & Strategic Utility

This application note details a robust protocol for synthesizing 2-(4-chlorobutyl)isoindole-1,3-dione (also known as

Primary Applications:

-

PROTAC Linker Synthesis: Used to construct variable-length alkyl chains connecting E3 ligase ligands to target protein ligands.[1][2]

-

Neuroleptic Drug Synthesis: A key intermediate in the synthesis of buspirone and related azapirone anxiolytics.[2]

-

Cross-linking Reagents: Provides a stable, protected amine terminus.[2]

Critical Reaction Engineering

The synthesis relies on the Gabriel Synthesis paradigm—specifically, the nucleophilic substitution (

The Chemoselectivity Challenge

The core challenge in this synthesis is Mono- vs. Bis-alkylation .[1][2]

-

Target Reaction: Phthalimide anion attacks one end of 1,4-dichlorobutane.[1][2]

-

Parasitic Reaction: The product (monochloride) reacts with a second phthalimide anion to form the "dimer" (1,4-bis(phthalimido)butane).[2]

Engineering Solution: To enforce mono-substitution, we utilize Stoichiometric Asymmetry .[1][2] By employing a significant molar excess (3.0 to 4.0 equivalents) of 1,4-dichlorobutane, we statistically favor the attack on the abundant dihalide over the scarce product.

Catalytic Enhancement (Finkelstein Modification): Alkyl chlorides are moderately reactive electrophiles.[2] To accelerate the reaction without increasing the temperature to decomposition levels, we introduce a catalytic amount of Potassium Iodide (KI) . This generates a transient, highly reactive alkyl iodide species in situ.[2]

Reaction Mechanism & Pathway

The following diagram illustrates the reaction pathway, highlighting the critical equilibrium between the target mono-substituted product and the unwanted dimer.

Figure 1: Mechanistic pathway emphasizing the role of excess electrophile and iodide catalysis.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][6][7][8][9][10][11] | Role |

| Potassium Phthalimide | 185.22 | 1.0 | Nucleophile |

| 1,4-Dichlorobutane | 127.01 | 4.0 | Electrophile / Co-solvent |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst |

| DMF (Anhydrous) | - | Solvent | Reaction Medium |

Step-by-Step Methodology

1. Reaction Setup

-

Equip a 250 mL Round Bottom Flask (RBF) with a heavy magnetic stir bar and a reflux condenser.

-

Add Potassium Phthalimide (18.5 g, 100 mmol) .

-

Add Potassium Iodide (1.66 g, 10 mmol) .

-

Add DMF (60 mL) . Stir to create a suspension.

-

Critical Step: Add 1,4-Dichlorobutane (50.8 g, 44 mL, 400 mmol) in one portion. The large excess acts as a buffer against dimerization.[2]

2. Heating & Monitoring

-

Heat the mixture to 100°C in an oil bath.

-

Note: Do not exceed 110°C to minimize thermal decomposition or polymerization of the dihalide.[2]

-

3. Workup (Phase Separation)

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice-Cold Water (400 mL) with vigorous stirring.

-

Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL) .

-

Combine organic layers and wash with:

-

Water (2 x 100 mL) (To remove DMF).

-

Brine (1 x 100 mL) .

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.[2]

4. Purification (Distillation & Crystallization)

-

Removal of Excess Dihalide: The residue will be a mixture of solid product and oily 1,4-dichlorobutane.[1][2]

-

High-Vac Strip: Place the flask on a high-vacuum line (< 1 mbar) at 60°C for 2 hours. The volatile 1,4-dichlorobutane will distill off, leaving the crude solid product.

-

-

Recrystallization:

Process Workflow Diagram

Figure 2: Operational workflow from crude reaction to purified crystal.

Quality Control & Characterization

Verify the identity of the synthesized material using the following parameters.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted SM | Chloride is too slow. | Add more KI (up to 0.2 eq) or increase temp to 110°C. |

| Product is Oily/Sticky | Residual DMF or Dihalide.[2] | Perform high-vac drying overnight; recrystallize from EtOH/Water. |

| Insoluble White Precipitate | Dimer formation (Bis-imide).[1][2] | Filter off the insoluble solid (dimer) before concentration.[2] Increase dihalide excess in next run. |

References

-

Gabriel, S. (1887).[2] Ueber die Darstellung primärer Amine aus den entsprechenden Halogenverbindungen.[1][2][4][5][11][14] Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.[1][2] [2]

-

Sheehan, J. C., & Bolhofer, W. A. (1950).[2] An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides.[2] Journal of the American Chemical Society, 72(6), 2786–2788.[2] [2]

-

Gibson, M. S., & Bradshaw, R. W. (1968).[2] The Gabriel Synthesis of Primary Amines.[2][3][4][5][11][14] Angewandte Chemie International Edition, 7(12), 919-930.[1][2] [2]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 93575, N-(4-Bromobutyl)phthalimide.[1][2][15] (Analogous chemistry reference).

-

Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Standard reference for Gabriel Synthesis protocols).

Sources

- 1. chemscene.com [chemscene.com]

- 2. N-(4-Bromobutyl)phthalimide 98 5394-18-3 [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scribd.com [scribd.com]

- 11. quora.com [quora.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. N-(4-Bromobutyl)phthalimide | 5394-18-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. N-(4-Bromobutyl)phthalimide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Application Note: Alkylation Reactions Using 2-(4-Chlorobutyl)isoindole-1,3-dione

A Comprehensive Guide to Reaction Conditions and Protocols for the Synthesis of Advanced Intermediates

Abstract

2-(4-Chlorobutyl)isoindole-1,3-dione, also known as N-(4-chlorobutyl)phthalimide, is a highly versatile bifunctional reagent pivotal in modern synthetic chemistry. It serves as a robust four-carbon electrophilic building block, uniquely incorporating a masked primary amine functionality via the stable phthalimide group. This dual characteristic makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) and other functional materials. This guide provides a detailed exploration of the reaction conditions, mechanistic principles, and step-by-step protocols for the successful alkylation of a range of nucleophiles—including amines, thiols, and carbanions—using this reagent. We delve into the causality behind the selection of bases, solvents, and catalysts, offering field-proven insights and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Bifunctional Reagent

In the intricate landscape of multi-step organic synthesis, the efficiency of constructing molecular complexity often hinges on the strategic use of key building blocks. 2-(4-Chlorobutyl)isoindole-1,3-dione has emerged as a reagent of significant strategic importance. Its structure comprises two key features:

-

An Electrophilic Butyl Chain: The terminal chlorido substituent provides a reactive site for nucleophilic substitution (SN2) reactions, enabling the covalent attachment of the four-carbon linker to a wide array of substrates.

-

A Protected Primary Amine: The isoindole-1,3-dione (phthalimide) moiety is a classic and highly reliable protecting group for a primary amine, a cornerstone of the Gabriel synthesis developed by Siegmund Gabriel.[1][2] This group is exceptionally stable to a wide range of reaction conditions but can be cleaved efficiently at a later stage to unmask the primary amine.

The key advantage of the phthalimide group is its ability to prevent the common issue of over-alkylation, which frequently plagues reactions involving primary amines and alkyl halides.[3][4] The nitrogen atom, once alkylated, is no longer nucleophilic due to the delocalization of its lone pair across two adjacent carbonyl groups, thus ensuring mono-alkylation.[3][5] This control makes 2-(4-chlorobutyl)isoindole-1,3-dione an ideal choice for introducing a primary aminobutyl group in a clean, predictable manner, a common structural motif in many biologically active compounds.[6][7][8]

Core Principles and Mechanistic Overview

The fundamental transformation involving 2-(4-chlorobutyl)isoindole-1,3-dione is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (Nu:⁻) attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nucleophile bond.

Diagram: General SN2 Alkylation Mechanism

Caption: General mechanism for SN2 alkylation.

The success of this reaction is governed by several critical parameters that must be carefully selected based on the nature of the nucleophile.

Critical Reaction Parameters: A Causal Analysis

The choice of reagents and conditions is not arbitrary; it is dictated by the chemical properties of the reacting species. Understanding the causality behind these choices is essential for optimizing reactions and troubleshooting unforeseen challenges.

Choice of Base

The role of the base is typically to deprotonate the nucleophile, increasing its nucleophilicity, or to act as an acid scavenger.

-

For Weakly Acidic Nucleophiles (e.g., Amines, Alcohols): An acid scavenger is required to neutralize the HCl generated. Non-nucleophilic, moderately strong bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are ideal.[9] They prevent the protonation and deactivation of the starting amine nucleophile.

-

For Moderately Acidic Nucleophiles (e.g., Thiols, Phenols): A base is required to generate the corresponding thiolate or phenoxide anion, which are far more potent nucleophiles. K₂CO₃ is often sufficient, but for complete and rapid deprotonation, stronger bases like sodium hydride (NaH) may be employed.

-

For Very Weakly Acidic Nucleophiles (e.g., C-H acids like ketones, esters): Strong, non-nucleophilic bases are mandatory to generate the enolate in high concentration.[10] Lithium diisopropylamide (LDA), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK) are common choices.[11] These reactions must be conducted under strictly anhydrous conditions to prevent quenching of the strong base.

Solvent Effects

The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are overwhelmingly preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively "bare" and reactive.

-

Optimal Solvents: N,N-Dimethylformamide (DMF) is widely regarded as one of the best solvents for this type of alkylation due to its high polarity and boiling point.[12][13] Other excellent choices include dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF), particularly for reactions involving strong organometallic bases like LDA.[6][12]

-

Green Alternatives: In an effort to move towards more environmentally benign chemistry, higher boiling point alcohols like butanol or solvent-free conditions have been explored, though they may require higher temperatures or longer reaction times.[14][15]

Temperature and Kinetics

Most alkylations with 2-(4-chlorobutyl)isoindole-1,3-dione require heating to proceed at a reasonable rate. Temperatures typically range from 60 °C to the reflux temperature of the chosen solvent. The specific temperature is a balance: it must be high enough to overcome the activation energy but not so high as to cause decomposition of reactants or products.

Catalytic Activation: The Finkelstein Reaction

The carbon-chlorine bond is less reactive than a carbon-iodine bond. To accelerate sluggish reactions, a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI) can be added.[13] This initiates an in situ Finkelstein reaction, where the chloride is transiently replaced by an iodide, creating a more reactive N-(4-iodobutyl)phthalimide intermediate that is consumed by the primary nucleophile.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol describes the synthesis of 2-(4-(Dialkylamino)butyl)isoindole-1,3-dione.

-

Reagents & Materials:

-

2-(4-Chlorobutyl)isoindole-1,3-dione (1.0 equiv)

-

Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Potassium Iodide (KI) (0.1 equiv)

-

Anhydrous Acetonitrile (MeCN) or DMF

-

-

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-chlorobutyl)isoindole-1,3-dione, potassium carbonate, and potassium iodide.

-

Add anhydrous acetonitrile (or DMF) to create a concentration of approximately 0.2 M with respect to the alkylating agent.

-

Add the secondary amine to the stirring suspension.

-

Heat the reaction mixture to 80 °C (or reflux for MeCN) and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.

-

graph N_Alkylation_Workflow { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11]; edge [penwidth=1.5, color="#4285F4"];

A [label="1. Charge Flask\n(Phth-Bu-Cl, K2CO3, KI)"]; B [label="2. Add Solvent & Amine\n(MeCN, R2NH)"]; C [label="3. Heat to 80 °C\n(12-24 h)"]; D [label="4. Monitor by TLC"]; E [label="5. Cool & Filter"]; F [label="6. Concentrate Filtrate"]; G [label="7. Purify\n(Column Chromatography)"]; H [label="Pure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B -> C -> D; D -> C [label="Incomplete", style=dashed, color="#5F6368"]; D -> E [label="Complete"]; E -> F -> G -> H; }

Sources

- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine alkylation - Wikipedia [en.wikipedia.org]

- 5. Gabriel Synthesis [organic-chemistry.org]

- 6. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 14. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 15. jmaterenvironsci.com [jmaterenvironsci.com]

Using N-(4-chlorobutyl)phthalimide as an intermediate for Ziprasidone synthesis

Based on the chemical specificity of your request, I have designed this Application Note to address the synthesis of the C4-homolog of Ziprasidone (and related azapirone antipsychotics).

Scientific Note on Linker Length: It is critical to note that FDA-approved Ziprasidone (Geodon) utilizes an ethyl (2-carbon) linker between the piperazine and oxindole moieties.[1] The reagent N-(4-chlorobutyl)phthalimide introduces a butyl (4-carbon) linker.[1] Consequently, this protocol describes the synthesis of the Ziprasidone C4-Homolog (often designated for Structure-Activity Relationship [SAR] studies, impurity profiling, or as an intermediate for related butyl-linked antipsychotics like Tiospirone ).[1]

Subject: Alkylation of 1-(1,2-benzisothiazol-3-yl)piperazine using N-(4-chlorobutyl)phthalimide. Target Application: Synthesis of Ziprasidone C4-Analogs and Azapirone Antipsychotic Pharmacophores.[1]

Executive Summary

This protocol details the N-alkylation of 1-(1,2-benzisothiazol-3-yl)piperazine (BITP) with N-(4-chlorobutyl)phthalimide .[1] This reaction is the critical first step in assembling the "right-hand" side of long-chain arylpiperazine antipsychotics.[1] The phthalimide group acts as a masked primary amine, which, upon subsequent deprotection (Gabriel Synthesis), provides the functional handle necessary to couple with the oxindole or glutarimide moiety characteristic of drugs in this class (e.g., Ziprasidone analogs, Tiospirone).[1]

Key Advantages of this Route:

-

Chemoselectivity: The phthalimide protecting group prevents polymerization of the alkyl linker.[1]

-

Crystallinity: The resulting phthalimido-intermediate is highly crystalline, allowing for purification via recrystallization rather than expensive chromatography.[1]

-

Versatility: The deprotected amine can be coupled to various "left-hand" moieties (oxindoles, imides) to generate diverse SAR libraries.[1]

Strategic Reaction Pathway (Logic & Mechanism)

The synthesis proceeds via a classic SN2 Nucleophilic Substitution .[1] The secondary amine of the piperazine ring attacks the terminal carbon of the chlorobutyl chain, displacing the chloride ion.[1]

Critical Process Parameters (CPPs):

-

Base Selection: An inorganic base (K₂CO₃ or Na₂CO₃) is required to scavenge the HCl byproduct.[1] K₂CO₃ is preferred due to its higher solubility in polar aprotic solvents.[1]

-

Catalysis: Potassium Iodide (KI) is used as a Finkelstein catalyst.[1] It converts the alkyl chloride (poor leaving group) to an alkyl iodide (excellent leaving group) in situ, significantly accelerating the reaction rate.[1]

-

Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF) are optimal.[1] ACN is preferred for easier workup (lower boiling point).[1]

Reaction Scheme Visualization

Figure 1: Synthetic pathway for the generation of the C4-amino precursor using N-(4-chlorobutyl)phthalimide.[1]

Experimental Protocol

Phase A: Synthesis of the Phthalimido-Intermediate

Target: 2-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione[1]

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |

| 1-(1,2-benzisothiazol-3-yl)piperazine (BITP) | 219.31 | 1.0 | 10.0 g | Nucleophile |

| N-(4-chlorobutyl)phthalimide | 237.68 | 1.1 | 11.9 g | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 15.7 g | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | 0.76 g | Catalyst |

| Acetonitrile (ACN) | - | - | 150 mL | Solvent |

Step-by-Step Methodology

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charging: Add 10.0 g of BITP , 11.9 g of N-(4-chlorobutyl)phthalimide , 15.7 g of anhydrous K₂CO₃ , and 0.76 g of KI to the flask.

-

Solvation: Add 150 mL of Acetonitrile .

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) with vigorous stirring. Maintain reflux for 16–24 hours .

-

Validation: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5). The spot for BITP (lower Rf) should disappear.[1]

-

-

Workup:

-

Purification (Reslurry):

Phase B: Deprotection to Primary Amine (Optional)

If the goal is to isolate the free amine for coupling to an oxindole derivative.[1]

-

Reaction: Dissolve the Phase A product in Ethanol (10 volumes). Add Hydrazine Hydrate (3.0 equivalents).[1]

-

Conditions: Reflux for 4–6 hours. A white precipitate (phthalhydrazide) will form.[1]

-

Isolation: Cool to room temperature. Acidify with HCl to pH 2 (to dissolve the amine and precipitate phthalhydrazide fully). Filter off the phthalhydrazide.[1]

-

Neutralization: Basify the filtrate with NaOH (pH 10) and extract with Dichloromethane (DCM).

-

Result: Evaporation yields 4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butan-1-amine .

Quality Control & Validation

To ensure the integrity of the intermediate before proceeding to final drug synthesis, the following analytical criteria must be met.

| Parameter | Specification | Method | Rationale |

| Appearance | White to Off-white crystalline powder | Visual | Colored impurities indicate oxidation of the piperazine ring.[1] |

| HPLC Purity | > 98.0% | C18 Column, ACN/Water gradient | High purity is required to prevent side-reactions in the final coupling.[1] |

| 1H-NMR | Confirm Butyl Linker | 300/400 MHz DMSO-d6 | Verify the integration of the 4-carbon chain (approx 1.5-1.8 ppm multiplet). |

| Mass Spec | [M+H]+ = 421.16 | LC-MS (ESI+) | Confirms the formation of the Phthalimide-Butyl-BITP adduct.[1] |

References

-

Ziprasidone Structure & Synthesis (Standard Ethyl Linker)

-

Butyl-Linker Analogs (Tiospirone/Buspirone Class)

-

Yevich, J. P., et al. "Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)-and (1,2-benzisoxazol-3-yl) piperazine derivatives as potential antipsychotic agents."[1] Journal of Medicinal Chemistry 29.3 (1986): 359-369.[1] Link[1]

- Note: Describes the synthesis of butyl-linked analogs using the N-(4-chlorobutyl)phthalimide reagent.

-

-

General Phthalimide Alkylation Protocol

Sources

Application Note: Catalytic Strategies for Coupling Reactions with 2-(4-Chloro-butyl)-isoindole-1,3-dione

Abstract

2-(4-Chloro-butyl)-isoindole-1,3-dione (also known as

Introduction: The Reactivity Challenge

The molecule consists of a robust phthalimide protecting group and a 4-carbon alkyl chain terminating in a primary chloride.

-

The Problem: Primary alkyl chlorides possess high bond dissociation energy (

~81 kcal/mol) and are poor electrophiles in -

The Solution: Catalysis is required to either (A) activate the leaving group in situ or (B) facilitate phase transport of the nucleophile.

Reaction Landscape

The following diagram outlines the catalytic pathways available for this substrate.

Figure 1: Catalytic strategies for activating the alkyl chloride linker.

Protocol A: Finkelstein-Assisted Substitution (The Industrial Standard)

Mechanism: The "Finkelstein-Grob" approach uses a catalytic amount of Sodium Iodide (NaI). The iodide ion (

Target Application: Synthesis of Ziprasidone intermediates (coupling with aryl piperazines).

Experimental Protocol

Reagents:

-

Substrate: 2-(4-Chloro-butyl)-isoindole-1,3-dione (1.0 equiv)

-

Nucleophile: 3-(1-Piperazinyl)-1,2-benzisothiazole (1.05 equiv)

-

Catalyst: Sodium Iodide (NaI) (0.1 – 0.2 equiv)

-

Base: Sodium Carbonate (

) (2.0 equiv) -

Solvent: Methyl Isobutyl Ketone (MIBK) or DMF.

Step-by-Step:

-

Charging: To a reaction vessel equipped with a reflux condenser, charge 100 mL MIBK, 10.0 g of Nucleophile, and 12.0 g of

. -

Catalyst Addition: Add 0.5 g NaI (Catalytic) . Note: Stoichiometric NaI is unnecessary and expensive.

-

Substrate Addition: Add 11.5 g of 2-(4-Chloro-butyl)-isoindole-1,3-dione.

-

Reaction: Heat to reflux (115°C) for 12–15 hours.

-

Checkpoint: Monitor by HPLC. The disappearance of the alkyl chloride is the rate-determining step.

-

-

Workup: Cool to 25°C. Filter off inorganic salts (NaCl,

). Evaporate solvent to yield the crude coupled base.

Why it works: The equilibrium favors the alkyl iodide transiently, but the reaction is driven to completion because the final

Protocol B: Phase Transfer Catalysis (Green/Aqueous Route)

Mechanism: When using water-soluble bases (NaOH/KOH) or nucleophiles, the reagents reside in immiscible phases. Quaternary ammonium salts (Q

Catalyst Choice:

-

TBAB (Tetrabutylammonium bromide): Best for general lipophilicity.

-

TEBA (Benzyltriethylammonium chloride): Effective for specific interfacial barriers.

Experimental Protocol

Reagents:

-

Substrate: 2-(4-Chloro-butyl)-isoindole-1,3-dione (10 mmol)

-

Nucleophile: Indole or Piperazine derivative (10 mmol)

-

Catalyst: TBAB (0.5 mmol, 5 mol%)

-

Solvent: Toluene (Organic phase) / 50% NaOH (Aqueous phase).

Step-by-Step:

-

Dissolve the substrate in Toluene (5 volumes).

-

Add the Nucleophile.

-

Add TBAB (5 mol%) .

-

Add 50% NaOH solution dropwise under vigorous stirring (>500 RPM). High agitation is critical for PTC.

-

Heat to 80°C for 6 hours.

-

Separation: Stop stirring. The layers will separate rapidly. Wash the organic layer with water to remove the catalyst.

Protocol C: Nickel-Catalyzed Cross-Coupling (Advanced)

Context: While Protocols A and B form C-N bonds (

Mechanism: Nickel allows for the oxidative addition of

Experimental Protocol (Suzuki-Miyaura Type)

Reagents:

-

Electrophile: 2-(4-Chloro-butyl)-isoindole-1,3-dione (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(10 mol%) -

Ligand: Bathophenanthroline (10 mol%) or PyBox.

-

Reductant/Base: LiHMDS or specific activating agents (e.g., Magnesium for Negishi).

Step-by-Step:

-

Glovebox/Schlenk Line: This reaction is oxygen-sensitive.

-

Mix

and Ligand in dry DMA (Dimethylacetamide) for 30 mins to form the active complex. -

Add the Alkyl Chloride substrate and Aryl Boronic acid.

-

Add Base/Promoter.

-

Stir at 60°C for 12 hours.

-

Quench: Dilute with Ethyl Acetate, wash with 1N HCl (to hydrolyze the phthalimide if deprotection is desired, otherwise wash with brine).

Comparative Data & Selection Guide

| Parameter | Protocol A: NaI (Finkelstein) | Protocol B: PTC (TBAB) | Protocol C: Nickel (Cross-Coupling) |

| Reaction Type | Cross-Coupling ( | ||

| Catalyst Cost | Low (Sodium Iodide) | Low (TBAB) | High (Ni + Ligands) |

| Solvent System | MIBK, DMF, Acetone | Toluene/Water, DCM/Water | DMA, DMI (Anhydrous) |

| Key Advantage | Proven Industrial Scalability | Green Chemistry (No DMF) | Access to novel C-C scaffolds |

| Typical Yield | 85 - 95% | 80 - 90% | 60 - 75% |

Troubleshooting & Critical Parameters

The "Finkelstein Stall"

If Protocol A stalls at 60-70% conversion:

-

Cause: Saturation of the solvent with NaCl, preventing further precipitation (equilibrium lock).

-

Fix: Ensure the solvent volume is sufficient to keep NaI soluble but low enough to force NaCl precipitation. MIBK is superior to DMF for this precipitation effect.

Impurity Profile (Dimerization)

-

Observation: Formation of

-butylene-bis-phthalimide. -

Cause: If the nucleophile is also a linker or has dual functionality, the alkyl chloride can react with itself or double-alkylate.

-

Control: Maintain the nucleophile in slight excess (1.05 - 1.1 equiv) relative to the alkyl chloride.

Phthalimide Stability

-

Warning: Avoid strong hydroxide bases (e.g., 50% NaOH) at high temperatures (>100°C) for extended periods, as this will hydrolyze the imide ring (opening to the phthalamic acid).

-

Mitigation: In Protocol B (PTC), use solid

instead of NaOH if ring stability is compromised.

References

-

Ziprasidone Synthesis & Iodide Catalysis

-

Finkelstein Reaction Mechanism

-

Phase Transfer Catalysis (General Alkylation)

-

Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis.[6] Pure and Applied Chemistry.

-

-

Nickel-Catalyzed Alkyl Halide Coupling

Sources

- 1. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox-药物合成数据库 [drugfuture.com]

- 2. Controlled synthesis of ziprasidone and its compositions - Patent BR-0307833-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 7. jk-sci.com [jk-sci.com]

Application Notes and Protocols: Solvent Selection for N-(4-chlorobutyl)phthalimide Reactions

Introduction: The Critical Role of the Solvent in Directing Reactivity

N-(4-chlorobutyl)phthalimide is a versatile bifunctional molecule widely employed in the synthesis of pharmaceuticals and other fine chemicals. Its utility stems from the presence of a reactive primary alkyl chloride and a masked primary amine in the form of a phthalimide group. The success of reactions involving this substrate, particularly nucleophilic substitutions at the butyl chain, is profoundly influenced by the choice of solvent. A judiciously selected solvent can significantly enhance reaction rates, improve yields, and minimize the formation of undesirable by-products. Conversely, a poorly chosen solvent can lead to sluggish or incomplete reactions, or favor alternative reaction pathways such as elimination.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal solvent for reactions involving N-(4-chlorobutyl)phthalimide. We will delve into the theoretical underpinnings of solvent effects, present practical guidance, and offer detailed experimental protocols for key transformations.

Understanding the Reaction Landscape: The SN2 Mechanism

Reactions at the 4-chlorobutyl moiety of N-(4-chlorobutyl)phthalimide predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom bearing the chlorine atom, simultaneously displacing the chloride leaving group.

The transition state of an SN2 reaction involves a partial bond formation between the nucleophile and the carbon atom, and a partial bond cleavage between the carbon and the leaving group. The solvent plays a crucial role in stabilizing or destabilizing this transition state, as well as the reactants (the nucleophile and the alkyl halide).

Solvent Classification and Its Impact on SN2 Reactions

Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds. For the purpose of reactions with N-(4-chlorobutyl)phthalimide, the most relevant distinction is between polar aprotic and polar protic solvents.

-

Polar Aprotic Solvents: These solvents possess a significant dipole moment but lack acidic protons. Common examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and acetone.

-

Polar Protic Solvents: These solvents also have a significant dipole moment but contain acidic protons, typically in the form of O-H or N-H bonds. Water, alcohols (e.g., methanol, ethanol), and carboxylic acids are classic examples.

The key takeaway for SN2 reactions is that polar aprotic solvents are generally the preferred choice. The rationale behind this is twofold:

-

Enhanced Nucleophilicity: Polar protic solvents can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" around them. This solvation shell stabilizes the nucleophile, making it less reactive. In contrast, polar aprotic solvents solvate the accompanying cation more effectively than the anion. This leaves the nucleophile relatively "naked" and more available to attack the electrophilic carbon, thereby increasing the reaction rate.

-

Transition State Stabilization: The transition state of an SN2 reaction is often less charged and more diffuse than the ground state nucleophile. Polar protic solvents are less effective at stabilizing this dispersed charge compared to the concentrated charge of the starting nucleophile.

The following diagram illustrates the influence of solvent type on the nucleophile in an SN2 reaction.

Caption: Solvent effects on nucleophile reactivity in SN2 reactions.

Physicochemical Properties of N-(4-chlorobutyl)phthalimide and Common Solvents

While specific quantitative solubility data for N-(4-chlorobutyl)phthalimide is not extensively published, its structural analogue, N-(4-bromobutyl)phthalimide, has a reported melting point of 78-80°C. N-(4-chlorobutyl)phthalimide is expected to have a similar melting point and to be a crystalline solid at room temperature. Its solubility will be a critical factor in solvent selection, as the reaction should ideally be carried out in a homogeneous phase.

The table below summarizes the key properties of commonly used solvents for reactions with N-(4-chlorobutyl)phthalimide.

| Solvent | Abbreviation | Type | Boiling Point (°C) | Dielectric Constant (ε) | Notes |

| Recommended | |||||

| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | 37 | Excellent solvent for many organic compounds, often considered the best choice for Gabriel synthesis.[1] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | 47 | Highly polar, can accelerate SN2 reactions significantly. May require higher temperatures for removal. |

| Acetonitrile | MeCN | Polar Aprotic | 82 | 37.5 | Lower boiling point makes it easier to remove post-reaction. Good for reactions at moderate temperatures. |

| Acetone | - | Polar Aprotic | 56 | 21 | Lower boiling point and polarity compared to other aprotics. Can be a good choice for less demanding reactions. |

| Generally Avoided | |||||

| Methanol | MeOH | Polar Protic | 65 | 33 | Can lead to solvolysis side products and will slow down the SN2 reaction. |

| Ethanol | EtOH | Polar Protic | 78 | 24.5 | Similar to methanol, it can act as a competing nucleophile and solvate the primary nucleophile. |

| Water | H₂O | Polar Protic | 100 | 80 | Generally unsuitable due to the low solubility of N-(4-chlorobutyl)phthalimide and potential for hydrolysis. |

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for researchers working with N-(4-chlorobutyl)phthalimide. It is crucial to note that optimization of reaction conditions (temperature, reaction time, and stoichiometry) is often necessary for each specific nucleophile.

Protocol 1: General Procedure for Gabriel Synthesis with N-(4-chlorobutyl)phthalimide

This protocol describes the synthesis of N-(4-aminobutyl)phthalimide, a key intermediate for the preparation of primary amines. The second step, the cleavage of the phthalimide group, is typically achieved by hydrazinolysis (the Ing-Manske procedure).[1]

Caption: Workflow for the Gabriel synthesis of a primary amine.

Materials:

-

N-(4-chlorobutyl)phthalimide

-

Nucleophile (e.g., sodium azide for the synthesis of an azido intermediate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) supplies

Procedure:

Step 1: Nucleophilic Substitution

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(4-chlorobutyl)phthalimide (1.0 eq) in anhydrous DMF.

-

Add the desired nucleophile (e.g., sodium azide, 1.1-1.5 eq).

-

Heat the reaction mixture to a suitable temperature (typically 60-100 °C) and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Collect the precipitated product by vacuum filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography if necessary.

Rationale for Solvent Choice: DMF is chosen for its ability to dissolve both the organic substrate and the ionic nucleophile, and for its proven efficacy in accelerating SN2 reactions.[1]

Step 2: Phthalimide Cleavage (Hydrazinolysis)

-

Suspend the N-substituted phthalimide from Step 1 in ethanol.

-

Add hydrazine hydrate (2.0-5.0 eq) to the suspension.

-

Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and add an appropriate amount of aqueous hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the desired amine.

-

Filter the mixture to remove the phthalhydrazide.

-

Basify the filtrate with a suitable base (e.g., NaOH) and extract the free amine with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the organic extracts over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the primary amine.

Rationale for Solvent Choice: Ethanol is a common solvent for hydrazinolysis as it is a good solvent for hydrazine hydrate and allows for refluxing at a convenient temperature.

Protocol 2: Comparative Analysis of Solvents for the Synthesis of a Buspirone Analogue

This protocol outlines a comparative study to determine the optimal solvent for the reaction of N-(4-chlorobutyl)phthalimide with 1-(2-pyrimidinyl)piperazine, a key step in the synthesis of buspirone and its analogues.

Materials:

-

N-(4-chlorobutyl)phthalimide

-

1-(2-Pyrimidinyl)piperazine

-

Anhydrous DMF, DMSO, and Acetonitrile

-

Potassium carbonate (K₂CO₃) as a base

-

Parallel synthesis equipment or multiple reaction setups

Procedure:

-

Set up three parallel reactions in identical round-bottom flasks.

-

In each flask, add N-(4-chlorobutyl)phthalimide (1.0 eq), 1-(2-pyrimidinyl)piperazine (1.1 eq), and potassium carbonate (1.5 eq).

-

To the first flask, add anhydrous DMF. To the second, add anhydrous DMSO, and to the third, add anhydrous acetonitrile, ensuring the same concentration of reactants in each solvent.

-

Heat all three reactions to the same temperature (e.g., 80 °C) and monitor their progress simultaneously by TLC or HPLC.

-

After a set reaction time (e.g., 6 hours), or upon completion of the reaction in the fastest case, cool all reactions to room temperature.

-

Work up each reaction identically (e.g., by quenching with water, extracting with an organic solvent, and washing the organic layer).

-

Analyze the crude product from each reaction by a quantitative method (e.g., ¹H NMR with an internal standard or HPLC with a calibration curve) to determine the yield and purity of the desired product.

Expected Outcome and Interpretation:

This experiment will provide valuable data on the relative efficacy of DMF, DMSO, and acetonitrile for this specific transformation. It is anticipated that the reaction rates will be in the order of DMSO > DMF > Acetonitrile, reflecting their relative polarities and abilities to promote SN2 reactions. However, factors such as product solubility and ease of work-up may also influence the final choice of solvent for a scaled-up synthesis.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Slow or Incomplete Reaction | 1. Insufficient temperature. 2. Poor solvent choice. 3. Deactivated nucleophile. | 1. Gradually increase the reaction temperature. 2. Switch to a more polar aprotic solvent (e.g., from MeCN to DMF or DMSO). 3. Ensure the nucleophile is of high purity and the reaction is performed under anhydrous conditions if the nucleophile is moisture-sensitive. |

| Formation of By-products | 1. Elimination (E2) reaction competing with substitution. 2. Reaction with the solvent (solvolysis). | 1. Use a less sterically hindered base if applicable. Lowering the reaction temperature can also disfavor elimination. 2. Avoid protic solvents like alcohols or water. |

| Difficulty in Product Isolation | 1. Product is soluble in the reaction solvent and water. 2. Emulsion formation during work-up. | 1. If using a high-boiling solvent like DMSO, consider alternative work-up procedures such as precipitation by adding a non-solvent. 2. Add brine (saturated NaCl solution) to break up emulsions during aqueous work-up. |

Conclusion

The selection of an appropriate solvent is a paramount consideration for successful and efficient reactions involving N-(4-chlorobutyl)phthalimide. For the prevalent SN2 reactions at the butyl chain, polar aprotic solvents such as DMF, DMSO, and acetonitrile are the solvents of choice due to their ability to enhance nucleophilicity and accelerate reaction rates. While DMF is often cited as a top performer, a systematic solvent screening, as outlined in Protocol 2, is highly recommended to identify the optimal conditions for a specific transformation. By understanding the underlying principles of solvent effects and employing a methodical approach to process development, researchers can unlock the full synthetic potential of this valuable building block.

References

- Sigma-Aldrich. N-(4-Bromobutyl)phthalimide product page.

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in phthalimide alkylation